2-Nitrophenylpyruvic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

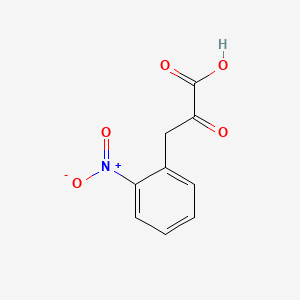

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCWRLDEYHZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203041 | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-32-5 | |

| Record name | 3-(2-Nitrophenyl)-2-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5461-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylpyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVK99UGM9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenylpyruvic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid, a key aromatic keto acid, serves as a versatile intermediate in organic synthesis and holds significant potential in medicinal chemistry and biochemical research. Its unique molecular architecture, featuring a nitro group ortho to a pyruvoyl moiety, imparts distinct reactivity that is leveraged in the synthesis of a variety of heterocyclic compounds and as a probe for enzymatic mechanisms. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Properties and Structure

This compound is a light yellow crystalline powder. Its structure is characterized by a benzene ring substituted with a nitro group at the 2-position and a pyruvic acid side chain at the 1-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-nitrophenyl)-2-oxopropanoic acid | [1] |

| Synonyms | o-Nitrophenylpyruvic acid | [1] |

| CAS Number | 5461-32-5 | [1] |

| Chemical Formula | C₉H₇NO₅ | [1] |

| Molecular Weight | 209.16 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 119-120 °C (lit.) | [1] |

| Boiling Point | 379.7 ± 25.0 °C (Predicted) | [1] |

| Solubility | Soluble in hot water, ethanol, and diethyl ether. | |

| pKa | 2.30 ± 0.54 (Predicted) | [1] |

| SMILES | C1=CC=C(C(=C1)CC(=O)C(=O)O)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13) |

Spectroscopic Data

-

UV-Vis Spectroscopy: In methanol, nitroaromatic compounds typically exhibit strong absorption bands in the UV region. For 2-nitrotoluene, a related compound, absorptions are observed around 254 nm. The spectrum of this compound is expected to be influenced by the pyruvic acid moiety.

-

¹H NMR Spectroscopy: The proton NMR spectrum in DMSO-d₆ is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the ortho-nitro group, and signals for the methylene protons of the pyruvic acid side chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the keto and carboxylic acid groups, the methylene carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

Experimental Protocols

Synthesis of this compound via Reissert Condensation

A common and effective method for the synthesis of this compound is the Reissert-Kaufmann reaction, which involves the condensation of 2-nitrotoluene with a diester of oxalic acid, followed by hydrolysis.

Materials:

-

2-Nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A mixture of 2-nitrotoluene and diethyl oxalate is added dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation reaction.

-

Upon cooling, the resulting sodium salt of the enol ether of ethyl 2-nitrophenylpyruvate precipitates.

-

The precipitate is collected by filtration and washed with cold ethanol.

-

The salt is then hydrolyzed by heating with aqueous hydrochloric acid.

-

Upon cooling, crude this compound crystallizes from the solution.

-

The crude product is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water is often effective for compounds of this polarity.

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot water is added dropwise to the boiling solution until a slight turbidity persists, indicating saturation.

-

A small amount of hot ethanol is then added to redissolve the precipitate, resulting in a clear, saturated solution.

-

The flask is covered and allowed to cool slowly to room temperature, during which time crystals will form.

-

The flask can then be placed in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried thoroughly.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 bonded silica (e.g., 5 µm, 150 mm x 4.6 mm).[2]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile.[2]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance, such as 254 nm.[2]

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Derivatization is typically required to convert the carboxylic acid and ketone functionalities into more volatile and stable groups.

-

Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic proton and the enolizable ketone into their trimethylsilyl (TMS) derivatives.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) is used to elute the derivatized analyte.

-

MS Detection: Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern that can be used for identification and quantification.

Applications in Synthesis and Research

This compound is a valuable precursor in the synthesis of various indole derivatives through the Reissert indole synthesis. This pathway is of significant interest in medicinal chemistry for the construction of biologically active indole-containing scaffolds.

Reissert Indole Synthesis

The Reissert synthesis provides a route to 2-carboxyindoles from 2-nitrotoluene and diethyl oxalate. This compound is a key intermediate in this process.

References

An In-depth Technical Guide to 2-Nitrophenylpyruvic Acid: Properties, Synthesis, and Therapeutic Potential

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 2-Nitrophenylpyruvic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and explores its potential as a therapeutic agent, particularly in the context of cancer immunotherapy.

Core Properties of this compound

This compound is an aromatic organic compound with the chemical formula C₉H₇NO₅. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 5461-32-5 | [1] |

| Molecular Weight | 209.16 g/mol | [1] |

| Synonyms | o-Nitrophenylpyruvic acid | |

| Appearance | Light yellow powder | |

| Storage | Store at room temperature |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by hydrolysis. A detailed experimental protocol for a closely related derivative, this compound oxime, provides a foundational methodology.

Experimental Protocol: Synthesis of this compound Intermediate

This protocol is adapted from the synthesis of this compound oxime and outlines the initial steps to produce the pyruvic acid intermediate.[2]

-

Reaction Setup: In a suitable reaction flask under a nitrogen atmosphere, dissolve sodium methoxide in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add a mixture of o-nitrotoluene and diethyl oxalate.

-

Reflux: Heat the resulting solution at reflux for approximately 25 minutes.

-

Cooling and Hydrolysis: Cool the reaction mixture and cautiously add water. Heat the mixture at reflux for an additional hour to facilitate hydrolysis.

-

Work-up: A significant portion of the ethanol is then removed via distillation. The resulting solution contains the sodium salt of this compound. Further acidification and purification steps are required to isolate the final product.

It is important to note that the direct oxidation of this compound with potassium permanganate can yield 2-nitrobenzaldehyde, a valuable intermediate in pharmaceutical synthesis.[3][4]

Therapeutic Potential in Drug Development

The structural similarity of this compound to indole-3-pyruvic acid, a key metabolite in the kynurenine pathway, positions it as a compelling candidate for targeted cancer therapy. The kynurenine pathway is centrally regulated by the enzyme Indoleamine 2,3-dioxygenase (IDO1).

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism.[5] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune destruction.[]

Given that this compound is an analog of the natural substrate's intermediate, it is hypothesized to act as a competitive inhibitor of IDO1. By blocking the active site of the enzyme, it would prevent the breakdown of tryptophan, thereby restoring a pro-inflammatory microenvironment conducive to anti-tumor immunity.

Experimental Protocol: IDO1 Inhibition Assay

A general protocol to assess the inhibitory potential of this compound on IDO1 activity is outlined below. This assay would quantify the reduction in kynurenine production in the presence of the inhibitor.

-

Reagent Preparation: Prepare a reaction buffer at the optimal pH for IDO1 activity. Prepare stock solutions of purified IDO1 enzyme, L-tryptophan (substrate), and this compound (inhibitor) at various concentrations.[7]

-

Pre-incubation: In a 96-well plate, mix the IDO1 enzyme with varying concentrations of this compound and allow for a short pre-incubation period.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-tryptophan substrate to the enzyme-inhibitor mixture.[7]

-

Reaction Monitoring: Incubate the reaction at 37°C for a defined period. The reaction can be monitored by measuring the formation of kynurenine, which has a characteristic absorbance at 360 nm.

-

Data Analysis: Terminate the reaction and measure the absorbance. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Involvement in Signaling Pathways

The inhibition of IDO1 by this compound would have significant downstream effects on cellular signaling pathways that are critical in inflammation and immunity.

The Kynurenine Pathway and Immune Regulation

The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive and immunomodulatory metabolites.[8][9][10][11] By inhibiting IDO1, this compound would decrease the levels of kynurenine and its downstream products, such as quinolinic acid, which are known to have immunosuppressive and neurotoxic effects.[12] This would lead to a reversal of the immunosuppressive tumor microenvironment.

Potential Crosstalk with NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13] Chronic inflammation is a hallmark of cancer, and the NF-κB pathway is often constitutively active in tumor cells, promoting their survival and proliferation. While direct evidence is still needed, the anti-inflammatory effects resulting from IDO1 inhibition by this compound could indirectly lead to the downregulation of NF-κB activation. By reducing the production of immunosuppressive molecules that contribute to a chronic inflammatory state, this compound may help to attenuate the pro-tumorigenic signaling of the NF-κB pathway.[14][15]

Conclusion

This compound presents a promising scaffold for the development of novel cancer immunotherapeutics. Its potential to inhibit the critical immune checkpoint enzyme IDO1 warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound. Future studies should focus on confirming its inhibitory activity against IDO1, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical cancer models.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uab.edu [uab.edu]

- 4. cdn.aglty.io [cdn.aglty.io]

- 5. researchgate.net [researchgate.net]

- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Roburic Acid Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Nitrophenylpyruvic Acid from 2-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitrophenylpyruvic acid, a valuable chemical intermediate, from the readily available starting material, 2-nitrotoluene. The primary synthetic route involves a two-step process: a Claisen condensation reaction followed by hydrolysis. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to assist researchers in the successful execution of this synthesis.

Overall Synthetic Pathway

The conversion of 2-nitrotoluene to this compound is efficiently achieved in two key stages:

-

Claisen Condensation: 2-nitrotoluene undergoes a crossed Claisen condensation with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methylate. This reaction forms the ethyl ester of this compound.

-

Hydrolysis: The resulting ethyl 2-nitrophenylpyruvate is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final product, this compound.

This entire process is a foundational step in the Reissert indole synthesis, a method for preparing substituted indoles.[1]

Caption: High-level workflow for the synthesis of this compound.

Step 1: Claisen Condensation of 2-Nitrotoluene

The first step involves the condensation of 2-nitrotoluene with diethyl oxalate. This is a mixed Claisen condensation where the enolizable ester (or in this case, the activated methyl group of 2-nitrotoluene) reacts with a non-enolizable ester (diethyl oxalate).[2][3] The presence of the nitro group makes the methyl protons of 2-nitrotoluene sufficiently acidic to be deprotonated by a strong base like sodium ethoxide, forming a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.

Caption: Reaction scheme for the base-catalyzed condensation step.

Experimental Protocol: Synthesis of Ethyl 2-nitrophenylpyruvate

The following protocol is adapted from established procedures for the condensation of nitrotoluene derivatives with diethyl oxalate.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methylate by dissolving sodium metal in anhydrous ethanol. Alternatively, commercial sodium methylate or ethoxide can be used.

-

Addition of Reactants: To the cooled alcoholate solution, add diethyl oxalate followed by 2-nitrotoluene.

-

Reaction: The mixture is then heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Initial Workup: After the reaction is complete, the mixture is cooled. Ice water is cautiously added to the reaction mixture. The resulting solution contains the alkali metal salt of this compound.[5]

Quantitative Data for Condensation Step

| Parameter | Value / Conditions | Source |

| Reactants | 2-Nitrotoluene, Diethyl Oxalate | [4][5] |

| Base | Sodium Methylate or Sodium Ethoxide | [5] |

| Solvent | Ethanol | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 30 minutes to 16 hours | [4][5] |

| Molar Ratio | 1:1.5 (2-nitrotoluene to diethyl oxalate) | [4] |

Step 2: Hydrolysis to this compound

The intermediate ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the reaction mixture from the previous step in an aqueous alkaline solution, followed by acidification.[4] In some procedures, the intermediate ester salt is not isolated and the hydrolysis is carried out directly on the crude reaction mixture.[5]

Caption: Reaction scheme for the hydrolysis of the intermediate ester.

Experimental Protocol: Hydrolysis and Isolation

This protocol describes the hydrolysis of the crude product from the condensation step.

-

Hydrolysis: The aqueous mixture containing the ethyl 2-nitrophenylpyruvate salt from Step 1 is boiled under reflux for approximately 90 minutes.[5]

-

Purification (Optional): The mixture can be steam-distilled to remove any unreacted 2-nitrotoluene.[5]

-

Acidification: The solution is cooled and then acidified (e.g., with sulfuric acid) to precipitate the this compound.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization if necessary.

Quantitative Data for Hydrolysis & Final Product

| Parameter | Value / Conditions | Source |

| Hydrolysis Agent | Water or dilute alkaline solution (e.g., 30% NaOH) | [4][5] |

| Temperature | Boiling / Reflux (80-90 °C) | [4][5] |

| Reaction Time | 90 minutes | [5] |

| Final Product | This compound | [5] |

| Melting Point | 115 °C | [5] |

| Overall Yield | The yield for the combined two-step process can vary. Subsequent reactions using the crude pyruvic acid to form 2-nitrobenzaldehyde have reported yields of around 40% based on the initial 2-nitrotoluene.[5] |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds. Its most notable application is in the Reissert synthesis of indoles, particularly indole-2-carboxylic acid.[6][7] Indole-2-carboxylic acid and its derivatives are versatile building blocks for numerous pharmaceutically active agents.[7][8] The synthesis involves the reductive cyclization of this compound, often using reagents like ferrous sulfate or catalytic hydrogenation.[6][7]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. US3996289A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Nitrophenylpyruvic Acid: Discovery, Synthesis, and Historical Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylpyruvic acid, a key organic compound, holds a significant place in the history of synthetic chemistry. While not a household name, its discovery and application have been pivotal in the synthesis of valuable chemical intermediates and complex heterocyclic structures. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of this compound, with a focus on its role in the renowned Reissert indole synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Discovery and Historical Context

The discovery of a practical synthetic route to this compound is credited to the German chemist Arnold Reissert. In his 1897 publication in Berichte der deutschen chemischen Gesellschaft, Reissert described a method for the condensation of 2-nitrotoluene with diesters of oxalic acid.[1][2] This reaction made this compound and its derivatives more accessible to the scientific community, paving the way for their use in further synthetic applications.

Prior to Reissert's work, the synthesis of such compounds was often challenging and yielded low quantities. His straightforward approach opened a new avenue for the preparation of ortho-substituted phenylpyruvic acids, which were recognized as valuable precursors for other chemical transformations. The primary historical and ongoing significance of this compound lies in its role as a key intermediate in the Reissert indole synthesis , a named reaction that has been a cornerstone for the construction of indole ring systems for over a century.[1][2][3] Indoles are a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 5461-32-5 | N/A |

| Molecular Formula | C₉H₇NO₅ | N/A |

| Molecular Weight | 209.16 g/mol | N/A |

| Appearance | Light yellow powder | N/A |

| Melting Point | 119-120 °C | N/A |

| pKa (Predicted) | 2.30 ± 0.54 | N/A |

| Solubility | Soluble in polar organic solvents. | N/A |

Synthesis of this compound

The classical and most referenced method for synthesizing this compound is the Reissert condensation. This method involves the reaction of 2-nitrotoluene with a diester of oxalic acid, such as diethyl oxalate, in the presence of a strong base like potassium ethoxide.[1][2]

A more contemporary approach for the synthesis of this compound derivatives has also been developed, proceeding through a 3-(2-nitrophenyl)oxirane-2-carboxamide intermediate, offering a milder alternative to the classical Reissert condensation.[4][5][6]

Experimental Protocol: Classical Reissert Condensation

The following protocol is a generalized procedure based on the principles of the Reissert condensation for the synthesis of the alkali metal salt of this compound, which can often be used directly in subsequent reactions without isolation.

Materials:

-

2-Nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide

-

Anhydrous ethanol

-

Anhydrous diethyl ether

Procedure:

-

A solution of potassium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of 2-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium ethoxide solution at a temperature maintained between 25-30 °C.

-

After the addition is complete, the reaction mixture is gently refluxed for a period of 1-2 hours.

-

Upon cooling, the potassium salt of the resulting ethyl 2-nitrophenylpyruvate precipitates from the solution.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

For the preparation of the free acid, the potassium salt is dissolved in water and acidified with a mineral acid (e.g., HCl) until precipitation of this compound is complete.

-

The solid this compound is then collected by filtration, washed with cold water, and can be purified by recrystallization.

Role in the Reissert Indole Synthesis

The primary application of this compound in synthetic organic chemistry is its use as a key precursor in the Reissert indole synthesis. This reaction provides a powerful method for the preparation of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole or other substituted indoles.

The overall transformation involves the reductive cyclization of this compound. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent pyruvic acid moiety to form the indole ring system.

Experimental Protocol: Reductive Cyclization to Indole-2-Carboxylic Acid

The following protocol outlines the reductive cyclization of this compound to indole-2-carboxylic acid.

Materials:

-

This compound

-

Zinc dust

-

Glacial acetic acid

Procedure:

-

This compound is dissolved in glacial acetic acid in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition of zinc is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete cyclization.

-

The hot reaction mixture is filtered to remove excess zinc and other insoluble materials.

-

The filtrate is cooled, and the precipitated indole-2-carboxylic acid is collected by filtration.

-

The product can be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

The Reissert Indole Synthesis Pathway

Caption: The Reissert Indole Synthesis pathway starting from this compound.

Applications in Biochemical Research

While direct applications of this compound in studying signaling pathways or as a classical enzyme inhibitor are not extensively documented, its significance for biochemical research is profound through its role in the synthesis of indole-containing compounds. The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, present in numerous biologically active molecules, including the essential amino acid tryptophan and its metabolites.

The Reissert indole synthesis, for which this compound is a key starting material, provides access to a wide range of substituted indoles. These synthetic indoles can then be used as:

-

Probes for studying biological processes: By incorporating specific functional groups, synthetic indoles can be designed to interact with specific enzymes or receptors, allowing for the elucidation of their function and role in signaling cascades.

-

Lead compounds in drug discovery: The indole scaffold is a common feature in drugs targeting a variety of diseases, including cancer, inflammation, and neurological disorders. The Reissert synthesis provides a versatile platform for the generation of novel indole derivatives for screening and optimization in drug development programs.

-

Analogs of natural products: The synthesis of indole-containing natural products and their analogs allows for the study of their structure-activity relationships and the identification of their biological targets.

Therefore, while this compound may not be the direct effector molecule in a biological system, it is an indispensable tool for the chemists and pharmacologists who synthesize the molecules that are. Its history is a testament to the enabling power of synthetic chemistry in advancing our understanding of biology and medicine.

Conclusion

This compound, since its accessible synthesis was first reported by Reissert in 1897, has remained a compound of significant interest in organic synthesis. Its primary legacy is its role as a cornerstone of the Reissert indole synthesis, a reaction that has empowered chemists to construct a vast array of indole-containing molecules. For researchers, scientists, and drug development professionals, an understanding of the history, synthesis, and application of this key intermediate provides valuable insight into the foundations of heterocyclic chemistry and its enduring impact on the development of new medicines and research tools.

References

- 1. Reissert_indole_synthesis [chemeurope.com]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. daneshyari.com [daneshyari.com]

- 5. A new and efficient method for the synthesis of 3-(2-nitrophenyl)pyruvic acid derivatives and indoles based on the Reissert reaction (2018) | Vakhid A. Mamedov | 13 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

physical and chemical characteristics of 2-Nitrophenylpyruvic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 2-Nitrophenylpyruvic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Physical and Chemical Properties

This compound is a solid, light yellow powder at room temperature.[1] Key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₅ | [2] |

| Molecular Weight | 209.16 g/mol | [2] |

| Melting Point | 119-120 °C | [2][3] |

| Appearance | Light yellow powder | [1] |

| pKa (Predicted) | 2.30 ± 0.54 | [3] |

| Solubility | While quantitative data for this compound is not readily available, a related compound, 2-nitrophenylacetic acid, has been studied. Its solubility is highest in DMF, followed by 1,4-dioxane, methanol, ethanol, and ethyl acetate, with very low solubility in water and cyclohexane. This suggests that this compound is likely soluble in polar organic solvents. | [4] |

Spectral Characteristics

The structural features of this compound have been characterized by various spectroscopic techniques.

| Spectrum | Key Features |

| FTIR | The FTIR spectrum of this compound would be expected to show characteristic peaks for the C=O stretching of the carboxylic acid and ketone groups (typically in the 1680-1740 cm⁻¹ region), O-H stretching of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and N-O stretching of the nitro group (strong peaks around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹). |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.0-8.5 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl group would likely appear in the range of 3.5-4.5 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, typically downfield (10-13 ppm), and its visibility can be solvent-dependent. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the ketone (typically in the range of 160-200 ppm). The aromatic carbons will resonate between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon signal would be expected in the 30-50 ppm range. |

| UV-Vis | The UV-Vis spectrum of compounds containing a nitrobenzene moiety typically exhibits strong absorptions. For instance, nitrobenzaldehydes show strong absorptions around 250 nm (ππ* transitions involving the nitro and benzene groups) and weaker transitions around 300-350 nm (nπ* transitions).[5][6] A similar profile would be anticipated for this compound. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the condensation of 2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium methoxide or sodium ethoxide.[7][8]

Materials:

-

2-Nitrotoluene

-

Diethyl oxalate

-

Sodium methoxide (or sodium ethoxide)

-

Absolute Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of sodium methoxide in absolute ethanol is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen).[7]

-

A mixture of 2-nitrotoluene and diethyl oxalate is added to the stirred solution.[7]

-

The resulting mixture is heated to reflux for a specified period (e.g., 30 minutes) to facilitate the condensation reaction.[9]

-

After cooling, water is cautiously added, and the mixture is heated at reflux again to hydrolyze the ester intermediate.[7]

-

The reaction mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the crude this compound.[7]

-

The crude product is collected by filtration, washed with water, and dried.[7]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.[1][10][11]

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., a mixture of ethanol and water, or toluene)

-

Activated charcoal (optional, for removing colored impurities)

Procedure:

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent.[1]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

The hot solution is filtered by gravity to remove any insoluble impurities and activated charcoal.[1]

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[1][11]

Biological Activity and Signaling Pathways

While no specific signaling pathways involving this compound have been identified in the reviewed literature, nitro-containing aromatic compounds are known to possess a wide range of biological activities.[12][13] The presence of the nitro group can confer antimicrobial, and other pharmacological properties.[12][14] Nitro compounds can act as electrophiles and may interact with biological nucleophiles, potentially modulating cellular signaling pathways through covalent modification of proteins.[15] Derivatives of the related 3-nitropropionic acid have been shown to exhibit neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties.[16] Further research is required to elucidate any specific biological targets or signaling pathways modulated by this compound.

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Analytical techniques for the characterization of this compound.

References

- 1. athabascau.ca [athabascau.ca]

- 2. A process for producing o-nitrobenzaldehyde - Patent 0092267 [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. mt.com [mt.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Significance of 2-Nitrophenylpyruvic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylpyruvic acid (2-NPPA) is an aromatic keto-acid with emerging significance in biochemical research and pharmaceutical development. While its primary role has been as a chemical intermediate, its structural similarity to the endogenous metabolite phenylpyruvic acid suggests potential interactions with key metabolic pathways. This technical guide provides a comprehensive overview of the synthesis, potential metabolic fate, and plausible biochemical roles of 2-NPPA, with a focus on its inhibitory effects on glycolytic enzymes. Detailed experimental protocols for its synthesis and for conducting enzyme inhibition assays are provided, alongside visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound (o-nitrophenylpyruvic acid) is a derivative of phenylpyruvic acid distinguished by a nitro group at the ortho position of the phenyl ring.[1] Historically, its utility has been largely confined to organic synthesis, where it serves as a valuable precursor for the production of various chemical intermediates, including 2-nitrobenzaldehyde, a key component in the synthesis of certain pharmaceuticals.[2] However, the structural analogy of 2-NPPA to phenylpyruvic acid, a key metabolite in the phenylalanine metabolic pathway, points towards a broader biochemical significance.

Elevated levels of phenylpyruvic acid are a hallmark of the genetic disorder phenylketonuria (PKU), where it has been shown to competitively inhibit crucial enzymes in central metabolic pathways, such as pyruvate kinase and pyruvate dehydrogenase.[1][3][4][5] This inhibition is thought to contribute to the neurological damage observed in untreated PKU. Given this precedent, it is hypothesized that 2-NPPA may exert similar inhibitory effects on these and other enzymes, making it a compound of interest for studying metabolic regulation and for the development of novel therapeutic agents.

This guide aims to consolidate the current, albeit limited, knowledge on 2-NPPA and to provide a framework for future research by detailing its synthesis, potential metabolic transformations, and plausible interactions with cellular machinery.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation of 2-nitrotoluene with a diester of oxalic acid, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide.[2][6] The resulting salt is then hydrolyzed to yield this compound.

Experimental Protocol: Synthesis from 2-Nitrotoluene

This protocol is adapted from established methods for the synthesis of phenylpyruvic acid and its derivatives.[2][6]

Materials:

-

2-Nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Ether

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of 2-nitrotoluene and diethyl oxalate dropwise with stirring.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The aqueous solution is then washed with ether to remove any unreacted starting materials.

-

The aqueous layer is acidified with concentrated hydrochloric acid until precipitation of this compound is complete.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Potential Metabolic Pathways

Direct studies on the metabolism of this compound are scarce. However, its metabolic fate can be inferred from the known biotransformations of structurally related compounds, namely phenylpyruvic acid and other nitrophenyl compounds.[7][8][9]

Reduction of the Nitro Group

A primary metabolic route for nitroaromatic compounds is the enzymatic reduction of the nitro group to an amino group, forming 2-aminophenylpyruvic acid. This reaction can be catalyzed by various nitroreductases present in both mammalian tissues and gut microbiota.[7]

Decarboxylation and Further Metabolism

Similar to phenylpyruvic acid, 2-NPPA could undergo decarboxylation to form 2-nitrophenylacetaldehyde, which could then be oxidized to 2-nitrophenylacetic acid or reduced to 2-nitrophenylethanol. These metabolites could then be subject to further phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) conjugation reactions to facilitate their excretion.[7]

Inferred Metabolic Pathway of this compound:

Caption: Postulated metabolic pathways of this compound.

Biochemical Significance: Enzyme Inhibition

The most significant biochemical role of this compound is likely its potential to act as an enzyme inhibitor, particularly for enzymes involved in central carbon metabolism. This is based on the well-documented inhibitory effects of its structural analog, phenylpyruvic acid.[1][3][4][5]

Inhibition of Glycolytic Enzymes

Key enzymes in the glycolytic pathway, such as pyruvate kinase and lactate dehydrogenase, are known to be inhibited by phenylpyruvic acid.[1][3] It is plausible that 2-NPPA, due to its similar pyruvic acid moiety, could also bind to the active sites of these enzymes and act as a competitive or mixed-type inhibitor.

Inhibition of Pyruvate Dehydrogenase Complex

The pyruvate dehydrogenase (PDH) complex, which links glycolysis to the citric acid cycle, is another potential target. Phenylpyruvic acid has been shown to inhibit PDH.[4][5] Inhibition of this critical metabolic checkpoint by 2-NPPA could have significant effects on cellular energy metabolism.

Potential Inhibition of Glycolysis and Citric Acid Cycle Entry:

Caption: Potential sites of inhibition by 2-NPPA in central carbon metabolism.

Quantitative Data on Enzyme Inhibition

Table 1: Reported Inhibition Constants for Phenylpyruvic Acid

| Enzyme | Organism/Tissue | Inhibitor | Inhibition Type | Ki | IC50 | Reference |

| Pyruvate Kinase | Human Brain | Phenylpyruvic Acid | - | ~0.4 mM | - | [1] |

| Pyruvate Dehydrogenase | Rat Skeletal Muscle Mitochondria | Phenylpyruvic Acid | Competitive | ~0.18 mM | - | [4] |

| Pyruvate Carboxylase | Rat Brain Mitochondria | Phenylpyruvic Acid | Mixed-type | - | Dependent on pyruvate concentration | [7][10] |

Note: The absence of specific values indicates that they were not explicitly stated in the referenced literature in a directly comparable format.

Experimental Protocol: Enzyme Inhibition Assay

This general protocol can be adapted to study the inhibitory effect of 2-NPPA on various enzymes, such as lactate dehydrogenase (LDH) or pyruvate kinase (PK).

Materials:

-

Purified enzyme (e.g., LDH from rabbit muscle)

-

Substrate (e.g., sodium pyruvate for LDH)

-

Cofactor (e.g., NADH for LDH)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

This compound (inhibitor)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of 2-NPPA in a suitable solvent (e.g., DMSO).

-

In a 96-well plate or cuvette, prepare reaction mixtures containing the assay buffer, cofactor, and varying concentrations of 2-NPPA. Include a control with no inhibitor.

-

Add the enzyme to each well/cuvette and pre-incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption in the LDH assay) over time.

-

Calculate the initial reaction rates (velocities) from the linear portion of the absorbance vs. time plots.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[11]

Workflow for Determining Enzyme Inhibition:

Caption: Experimental workflow for determining the IC50 and Ki of an enzyme inhibitor.

Cellular Effects and Potential Applications

Cytotoxicity and Genotoxicity

The cellular effects of this compound have not been extensively studied. However, data on related nitrophenyl compounds suggest that it may exhibit some level of cytotoxicity and genotoxicity, particularly at higher concentrations.[3][12][13][14][15][16] The nitro group can be metabolically reduced to reactive intermediates that can cause cellular damage. Further studies are required to fully characterize the toxicological profile of 2-NPPA.

Drug Development and Research Applications

As a potential inhibitor of key metabolic enzymes, 2-NPPA could serve as a lead compound for the development of drugs targeting diseases characterized by metabolic dysregulation, such as cancer.[17][18] Many cancer cells exhibit a high rate of glycolysis (the Warburg effect), and inhibitors of glycolytic enzymes are being explored as potential anti-cancer agents.[19][20]

Furthermore, 2-NPPA can be used as a research tool to probe the structure and function of enzyme active sites and to study the metabolic consequences of inhibiting specific enzymatic steps. Its role as a versatile building block in medicinal chemistry also continues to be explored for the synthesis of novel bioactive molecules.[10][18][21]

Conclusion

This compound is a compound with significant, though largely underexplored, biochemical potential. Its structural similarity to phenylpyruvic acid strongly suggests that it may act as an inhibitor of key enzymes in central carbon metabolism, including pyruvate kinase and the pyruvate dehydrogenase complex. While direct evidence for its metabolic fate and specific enzyme inhibition kinetics is currently lacking, this guide provides a foundation for future research by outlining its synthesis, postulating its metabolic pathways, and detailing experimental protocols for its investigation. Further studies are warranted to fully elucidate the biochemical significance of this compound and to explore its potential applications in drug discovery and as a tool for metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of pyruvate oxidation by skeletal muscle mitochondria by phenylpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.graphpad.com [cdn.graphpad.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 10. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Table 2-4, Genotoxicity of 2-Nitrophenol In Vitro - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. Dual roles of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyruvate diminishes the cytotoxic activity of ascorbic acid in several tumor cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group in 2-Nitrophenylpyruvic Acid: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylpyruvic acid is a key synthetic intermediate, notable for the reactivity of its aromatic nitro group. This technical guide provides a comprehensive analysis of the chemical behavior of this functional group, offering insights into its electronic effects, reactivity in common organic transformations, and its potential biological significance. This document consolidates quantitative data, outlines detailed experimental protocols for key reactions, and presents visual diagrams of reaction pathways and workflows to support research and development in medicinal chemistry and organic synthesis.

Introduction

This compound (2-NPP) is a valuable building block in organic synthesis, most notably in the preparation of 2-nitrobenzaldehyde, a precursor to various pharmaceuticals and fine chemicals. The reactivity of 2-NPP is largely dictated by the interplay between the electron-withdrawing nitro group and the pyruvic acid side chain. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the reactivity of the benzylic position.[1] This guide focuses on the chemical transformations of the nitro group, providing a detailed examination of its reduction to an amino group, a critical step in the synthesis of many heterocyclic compounds and other complex organic molecules.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the condensation of 2-nitrotoluene with a diester of oxalic acid, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide or sodium methoxide.[2][3]

Reaction Pathway

The synthesis proceeds via a Claisen condensation mechanism. The base abstracts a proton from the methyl group of 2-nitrotoluene, which is rendered acidic by the electron-withdrawing nitro group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl oxalate. Subsequent hydrolysis of the resulting ester yields the sodium salt of this compound, which can be neutralized to afford the free acid.

Quantitative Data for Synthesis

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Nitrotoluene, Diethyl oxalate | Sodium methoxide | Ethanol | Reflux | High | [3] |

| 2-Nitrotoluene, Diethyl oxalate | Sodium ethoxide | Ethanol | 35 | 77 | [4] |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add a mixture of 2-nitrotoluene and diethyl oxalate.

-

Reaction: Heat the mixture to reflux for 30 minutes.

-

Work-up: Cool the reaction mixture and cautiously add water. The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.[4]

Reactivity of the Nitro Group

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution due to its powerful electron-withdrawing nature. However, in the context of this compound, the most significant reaction of the nitro group is its reduction to an amine. This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing group into a strongly electron-donating and ortho, para-directing amino group, opening up a wide range of subsequent chemical modifications.[5]

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in this compound to form 2-aminophenylpyruvic acid is a key transformation. This can be achieved through several methods, broadly categorized as catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It involves the use of hydrogen gas in the presence of a metal catalyst.

Quantitative Data for Catalytic Hydrogenation of Nitroarenes:

| Catalyst | Hydrogen Source | Solvent | Pressure (psi) | Temperature (°C) | General Yield (%) | Reference |

| 10% Pd/C | H₂ (gas) | Ethanol | 50 | Room Temp | >90 | [6] |

| Raney Nickel | H₂ (gas) | Ethanol | 50 | Room Temp | >90 | [5] |

| PtO₂ | H₂ (gas) | Ethanol | 50 | Room Temp | >90 | [7] |

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reaction Setup: In a pressure vessel (e.g., a Parr hydrogenator), dissolve this compound in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount (typically 1-5 mol%) of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen or by analytical techniques such as TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenylpyruvic acid, which can be purified if necessary.[6]

Reduction using metals in acidic or neutral media is a classic and robust method that often shows excellent chemoselectivity.

Quantitative Data for Metal-Mediated Reduction of Nitroarenes:

| Metal | Co-reagent | Solvent | Temperature (°C) | General Yield (%) | Reference |

| Fe | NH₄Cl | Ethanol/Water | Reflux | >90 | [4][6] |

| SnCl₂ | HCl | Ethanol | Reflux | >90 | [5] |

| Zn | Acetic Acid | Ethanol | Room Temp | High | [5] |

Experimental Protocol: Reduction of this compound using Iron and Ammonium Chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound, ethanol, and water.

-

Addition of Reagents: Add ammonium chloride and iron powder to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

-

Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aminophenylpyruvic acid.[6]

Other Reactions Involving the Nitro Group

While reduction to the amine is the most common transformation, the nitro group in this compound can also participate in other reactions. For instance, it is a key precursor in the synthesis of 2-nitrobenzaldehyde through oxidative cleavage of the pyruvic acid side chain.[2][3]

Oxidation to 2-Nitrobenzaldehyde

The alkali metal salt of this compound can be oxidized using potassium permanganate in an alkaline medium to yield 2-nitrobenzaldehyde.[3]

Quantitative Data for Oxidation to 2-Nitrobenzaldehyde:

| Oxidizing Agent | Medium | Temperature (°C) | Yield (%) | Reference |

| Potassium permanganate | Alkaline | 0 - 5 | 40.3 | [3] |

Experimental Protocol: Oxidation of this compound to 2-Nitrobenzaldehyde

-

Salt Formation: Dissolve this compound in an aqueous sodium carbonate solution.

-

Reaction Setup: Add an immiscible organic solvent (e.g., toluene) and cool the mixture to 0-5 °C.

-

Oxidation: Add solid potassium permanganate portion-wise while maintaining the low temperature.

-

Work-up: After the reaction is complete, acidify the mixture with sulfuric acid.

-

Isolation: Separate the organic layer, wash it with water, and then remove the solvent to obtain 2-nitrobenzaldehyde.[3]

Biological Significance

While specific biological signaling pathways involving this compound are not extensively documented, its constituent parts—the nitroaromatic moiety and the pyruvic acid side chain—are of significant biological interest.

-

Nitroaromatic Compounds: Many nitroaromatic compounds exhibit a broad range of biological activities, including antimicrobial and cytotoxic effects.[8] The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can lead to cellular damage.[9]

-

Pyruvic Acid: Pyruvic acid is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[8] Phenylpyruvic acid, a related compound, is a key metabolite in the metabolism of phenylalanine.

The reduction product of 2-NPP, 2-aminophenylpyruvic acid, is a precursor to various heterocyclic compounds, some of which may possess biological activity. The amino group can participate in cyclization reactions to form quinolines and other related structures that are prevalent in medicinal chemistry.

Conclusion

The nitro group in this compound is a versatile functional group that plays a crucial role in the synthetic utility of this molecule. Its strong electron-withdrawing character influences the reactivity of the entire molecule, and its facile reduction to an amino group provides a gateway to a diverse array of more complex chemical structures. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and effective use of this compound in their research endeavors.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. metabolon.com [metabolon.com]

- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Spectroscopic Profile of 2-Nitrophenylpyruvic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrophenylpyruvic acid, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to facilitate the empirical validation and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules, including phenylpyruvic acid, 2-nitrophenol, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.0-8.2 | d | 1H | Ar-H | Proton ortho to the nitro group. |

| ~7.5-7.7 | m | 2H | Ar-H | Aromatic protons. |

| ~7.4-7.5 | d | 1H | Ar-H | Proton ortho to the pyruvic acid moiety. |

| ~4.1 | s | 2H | -CH₂- | Methylene protons adjacent to the carbonyl and aromatic ring. |

| >10 | br s | 1H | -COOH | Carboxylic acid proton, may be exchangeable with D₂O. |

Solvent: Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~190-195 | C=O (ketone) | Ketone carbonyl of the pyruvic acid moiety. |

| ~160-165 | C=O (acid) | Carboxylic acid carbonyl. |

| ~148-152 | Ar-C-NO₂ | Aromatic carbon attached to the nitro group. |

| ~133-138 | Ar-C | Aromatic carbons. |

| ~128-132 | Ar-C | Aromatic carbons. |

| ~124-127 | Ar-C | Aromatic carbons. |

| ~120-123 | Ar-C | Aromatic carbons. |

| ~130-135 | Ar-C-CH₂ | Aromatic carbon attached to the methylene group. |

| ~35-40 | -CH₂- | Methylene carbon. |

Solvent: Predicted in CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1720-1740 | Strong | C=O stretch (ketone) |

| ~1690-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1510-1530 | Strong | N-O asymmetric stretch (nitro group) |

| ~1340-1360 | Strong | N-O symmetric stretch (nitro group) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~750-800 | Strong | C-H bend (ortho-disubstituted aromatic) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 209 | [M]⁺ | Molecular ion peak. |

| 164 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 163 | [M - H₂O - CO]⁺ | Loss of water and carbon monoxide. |

| 136 | [C₇H₄NO₂]⁺ | Fragmentation of the side chain. |

| 120 | [C₇H₆NO]⁺ | Further fragmentation. |

| 92 | [C₆H₄O]⁺ | Phenyl fragment. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

-

Data Analysis: Generate a mass spectrum showing the relative abundance of each ion as a function of its m/z value.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Commercial Suppliers and Technical Guide to High-Purity 2-Nitrophenylpyruvic Acid for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylpyruvic acid (2-NPP), a key organic compound, is gaining significant attention in the fields of biochemical research and pharmaceutical development. Its utility as a versatile building block for the synthesis of various heterocyclic compounds, particularly indoles, and its potential as an enzyme inhibitor, make it a molecule of high interest. This technical guide provides a comprehensive overview of commercially available high-purity this compound, including a list of suppliers, its chemical and physical properties, and detailed experimental protocols for its synthesis, analysis, and application in enzyme inhibition assays.

Commercial Availability of High-Purity this compound

A critical aspect for researchers is the reliable sourcing of high-purity starting materials. This compound is available from several reputable chemical suppliers, typically with a purity of 98% or higher. The compound is usually supplied as a light yellow powder.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| --INVALID-LINK-- | ≥ 98% (Assay by titration) | 5461-32-5 | C₉H₇NO₅ | 209.16 |

| --INVALID-LINK-- | 99% | 5461-32-5 | C₉H₇NO₅ | 209.16 |

| --INVALID-LINK-- | --- | 5461-32-5 | C₉H₇NO₅ | 209.16 |

| --INVALID-LINK-- | 99% | 5461-32-5 | C₉H₇NO₅ | 209.16 |

| --INVALID-LINK-- | --- | 5461-32-5 | C₉H₇NO₅ | 209.16 |

| --INVALID-LINK-- | --- | 5461-32-5 | C₉H₇NO₅ | 209.16 |

Physicochemical Properties

| Property | Value |

| Appearance | Light yellow powder[1] |

| Melting Point | 119-120 °C (lit.)[2] |

| Storage Temperature | Room Temperature[1] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common laboratory-scale synthesis involves the condensation of 2-nitrotoluene with an oxalate ester.

Experimental Protocol: Synthesis from 2-Nitrotoluene

This protocol is based on established chemical principles for the condensation of a methyl group adjacent to a nitroaromatic ring with an oxalate ester.

Materials:

-

2-Nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-